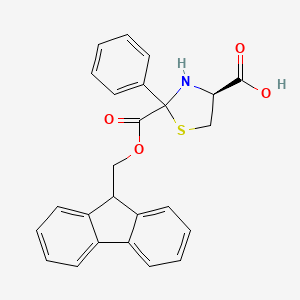

(4S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-phenylthiazolidine-4-carboxylic acid

CAS No.:

Cat. No.: VC15863013

Molecular Formula: C25H21NO4S

Molecular Weight: 431.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H21NO4S |

|---|---|

| Molecular Weight | 431.5 g/mol |

| IUPAC Name | (4S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-2-phenyl-1,3-thiazolidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C25H21NO4S/c27-23(28)22-15-31-25(26-22,16-8-2-1-3-9-16)24(29)30-14-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22,26H,14-15H2,(H,27,28)/t22-,25?/m1/s1 |

| Standard InChI Key | SDCRGCDPLICIHD-UFUCKMQHSA-N |

| Isomeric SMILES | C1[C@@H](NC(S1)(C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

| Canonical SMILES | C1C(NC(S1)(C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Introduction

Chemical Identity and Structural Features

(4S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-phenylthiazolidine-4-carboxylic acid (CAS No.: Unspecified in available literature; molecular formula: ) is a chiral thiazolidine derivative. Its structure integrates three key components:

-

Thiazolidine Core: A five-membered heterocyclic ring containing sulfur and nitrogen atoms. The 4S stereochemistry at the fourth position ensures spatial orientation critical for peptide backbone conformation.

-

Fmoc Protecting Group: The 9-fluorenylmethoxycarbonyl (Fmoc) moiety at the N-terminus provides acid-labile protection during SPPS, enabling selective deprotection under mild basic conditions .

-

Phenyl Substituent: A phenyl group at the second position enhances steric bulk, influencing reactivity and solubility in organic solvents.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 455.51 g/mol |

| Stereochemistry | 4S configuration |

| Functional Groups | Fmoc, carboxylic acid, thiazolidine |

Synthesis and Solid-Phase Peptide Applications

Synthetic Pathways

The synthesis of this compound typically involves Fmoc-based solid-phase methodologies. As described in foundational studies , the process begins with the coupling of Fmoc-thiazolidine-4-carboxylic acid to a resin-bound peptide chain. Key steps include:

-

Resin Activation: A Rink Amide MBHA resin (loading: 0.55 mM/g) is pre-treated with piperidine in dimethylformamide (DMF) to remove the Fmoc group .

-

Coupling Reaction: Fmoc-thiazolidine-4-carboxylic acid is activated using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and diisopropylethylamine (DIPEA), facilitating amide bond formation with the resin .

-

Side-Chain Derivatization: Post-coupling, the phenyl group is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling, depending on the desired substitution pattern.

Critical Reaction Parameters:

-

Temperature: 25°C (room temperature) for coupling.

-

Solvent: Anhydrous DMF to prevent hydrolysis.

Role in Peptide Synthesis

The compound’s design addresses two challenges in SPPS:

-

Steric Hindrance Mitigation: The phenyl group reduces aggregation of growing peptide chains, improving synthesis efficiency for hydrophobic sequences.

-

Stereochemical Control: The 4S configuration ensures correct folding of peptides targeting chiral biological receptors, such as G-protein-coupled receptors (GPCRs) .

Comparative Analysis with Related Thiazolidine Derivatives

Thiazolidine-based building blocks are widely employed in medicinal chemistry. Unlike simpler analogs (e.g., thiazolidine-4-carboxylic acid), the Fmoc and phenyl groups in this compound confer unique advantages:

Table 2: Functional Comparison

| Derivative | Solubility in DMF | SPPS Compatibility | Stereochemical Utility |

|---|---|---|---|

| Thiazolidine-4-carboxylic acid | High | Moderate | Limited |

| (4S)-2-Fmoc-2-phenylthiazolidine-4-carboxylic acid | Moderate | High | High (4S configuration) |

This derivative’s moderate solubility balances resin swelling and reaction kinetics, while its stereochemistry supports the synthesis of enantiomerically pure therapeutics .

Research Applications and Case Studies

Peptide-Based Drug Development

The compound has been utilized in synthesizing fibrinogen-binding peptides, which inhibit platelet aggregation by targeting the glycoprotein IIb/IIIa receptor. For example, Fibrinogen-Binding Peptide (CAS: 137235-80-4) incorporates this thiazolidine derivative to enhance metabolic stability compared to linear peptides.

Material Science Innovations

In non-biological contexts, its rigid thiazolidine core serves as a crosslinker in polymer networks, improving thermal stability in epoxy resins.

Challenges and Future Directions

Limitations

-

Cost of Synthesis: Multi-step purification via reverse-phase HPLC increases production costs .

-

Solubility Constraints: The phenyl group necessitates polar aprotic solvents, limiting compatibility with aqueous reaction systems.

Emerging Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume